

A Comparative Guide to AG-494 and Other Tyrphostin Inhibitors

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Compound of Interest

Compound Name: AG-494

Cat. No.: B1664427

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For researchers and professionals in drug development, the selection of a suitable tyrosine kinase inhibitor is a critical decision. This guide provides a comprehensive comparison of **AG-494** with other notable tyrphostin inhibitors, including AG-1478, AG-490, and AG-555. The information is supported by experimental data to facilitate an informed choice for your research needs.

Overview of Tyrphostin Inhibitors

Tyrphostins are a class of synthetic compounds that inhibit protein tyrosine kinases (PTKs).^[1]^[2]^[3] These enzymes play a crucial role in cellular signal transduction pathways, and their dysregulation is often implicated in diseases such as cancer.^[1]^[3] By blocking the activity of specific PTKs, tyrphostins can modulate cellular processes like proliferation, differentiation, and apoptosis, making them valuable tools in both basic research and as potential therapeutic agents.^[1]^[2]

This guide focuses on a comparative analysis of **AG-494** and its counterparts, detailing their inhibitory profiles against various kinases and their effects on different cancer cell lines.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for **AG-494** and other selected tyrphostin inhibitors against various protein tyrosine kinases and in different cancer cell lines. These values are indicative of the inhibitor's potency, with lower

values signifying higher potency. It is important to note that IC50 values can vary between different studies and experimental conditions.

Table 1: In Vitro Kinase Inhibition (IC50 Values)

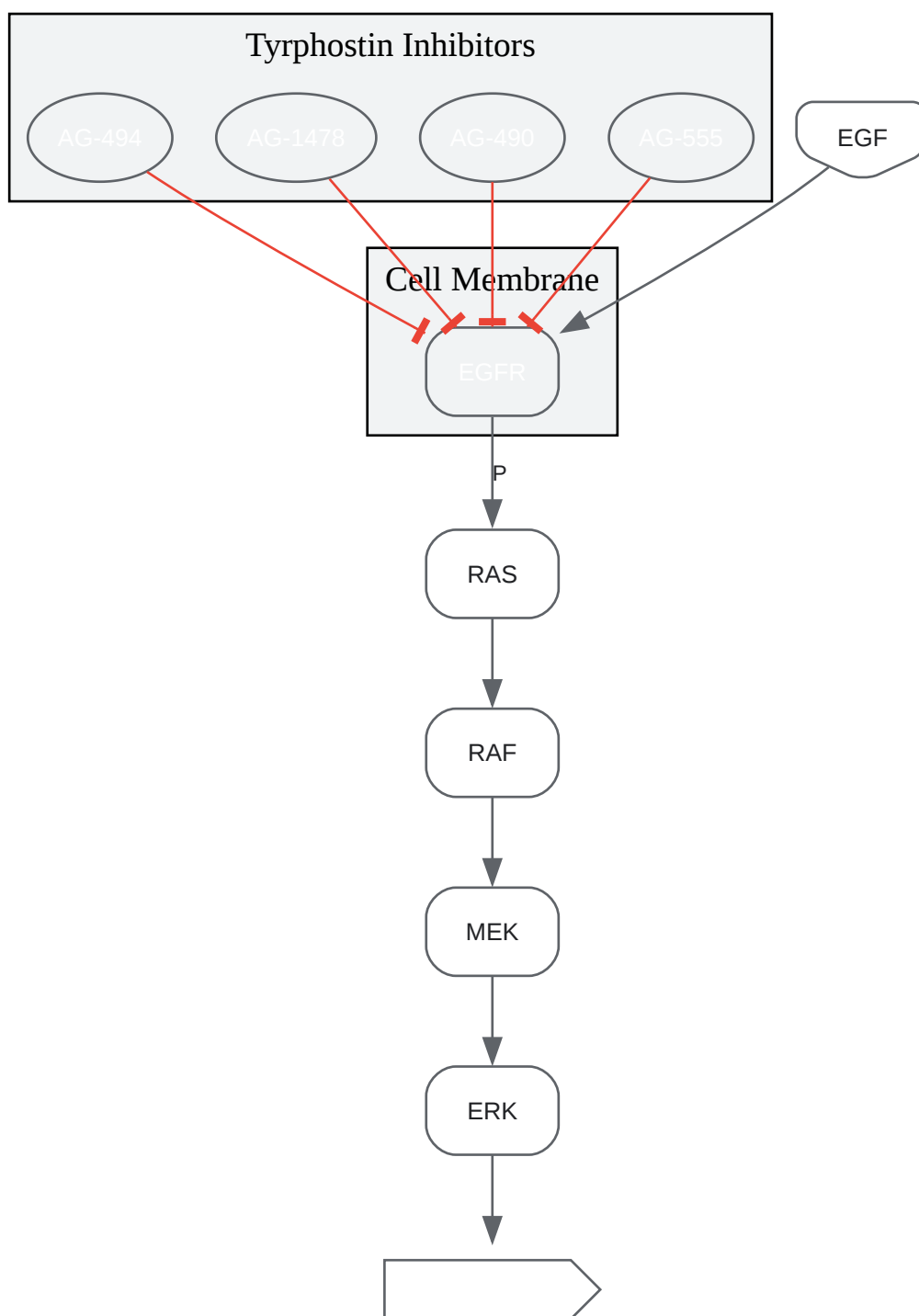
| Inhibitor | Target Kinase | IC50 (μM) | Reference |
|-----------|-----------------------|----------------------|---------------------|
| AG-494 | EGFR | 0.7 | [MedChemExpress] |
| ErbB2 | 39 | [MedChemExpress] | |
| PDGF-R | 6 | [MedChemExpress] | |
| Cdk2 | - (Blocks activation) | [FEBS Letters, 1997] | |
| AG-1478 | EGFR | 0.003 | [Selleck Chemicals] |
| ErbB2 | >100 | [Selleck Chemicals] | |
| PDGFR | >100 | [Selleck Chemicals] | |
| AG-490 | EGFR | 0.1 | |
| ErbB2 | 13.5 | [Selleck Chemicals] | [Selleck Chemicals] |
| JAK2 | 10 | [Selleck Chemicals] | |
| AG-555 | EGFR | 0.7 | |
| ErbB2 | 35 | [Cayman Chemical] | |

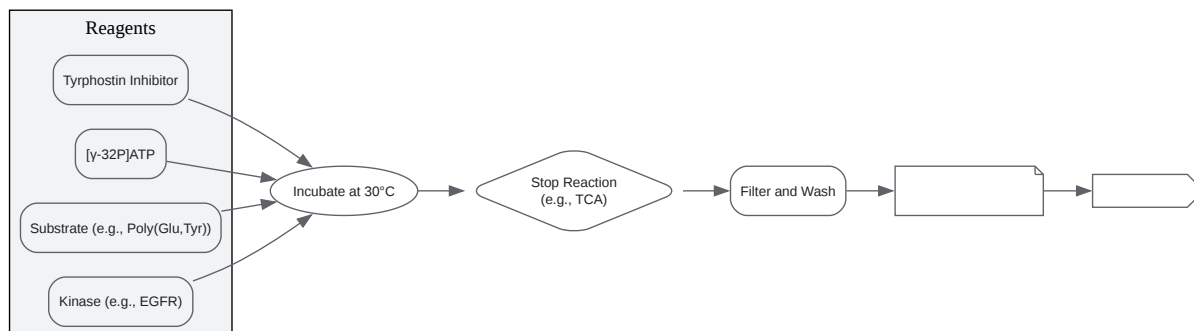
Table 2: Cellular Activity - Inhibition of Cell Growth (IC50 Values)

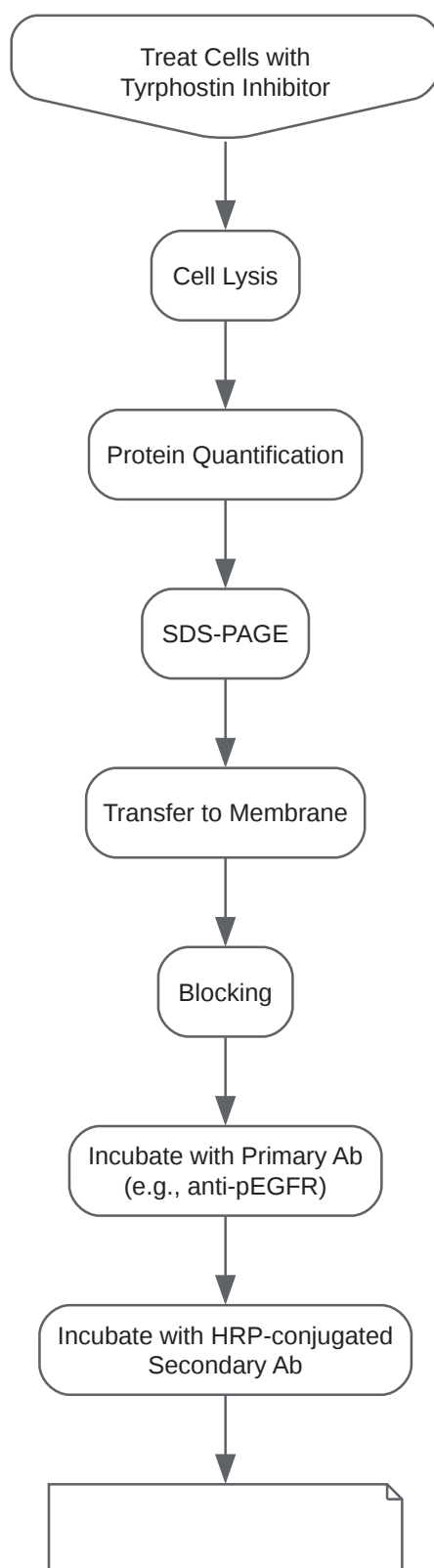
| Inhibitor | Cell Line | Cancer Type | IC50 (μM) | Reference |
|-----------|--------------------|----------------------|---|---|
| AG-494 | A549 | Lung Carcinoma | 6.16 | [Folia Histochemica et Cytobiologica, 2012] |
| DU145 | Prostate Carcinoma | 10.7 | [Folia Histochemica et Cytobiologica, 2012] | |
| AG-1478 | A549 | Lung Carcinoma | 1.17 | [Folia Histochemica et Cytobiologica, 2012] |
| DU145 | Prostate Carcinoma | 1.16 | [Folia Histochemica et Cytobiologica, 2012] | |
| AG-555 | HER 14 cells | (EGFR overexpressor) | 2.5 | [Cayman Chemical] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.







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- To cite this document: BenchChem. [A Comparative Guide to AG-494 and Other Tyrphostin Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664427#ag-494-vs-other-tyrphostin-inhibitors]

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